
4-(Furan-2-yl)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is an organic compound that features a furan ring and a trifluoromethyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that can be easily recycled is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated anilines, nitroanilines.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-2-yl)-2-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-chloroaniline: Contains a chloro group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-nitroaniline: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable scaffold in drug design and material science .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 |
Clave InChI |
AMKMVVDUFGPMNS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


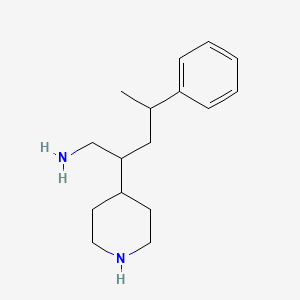
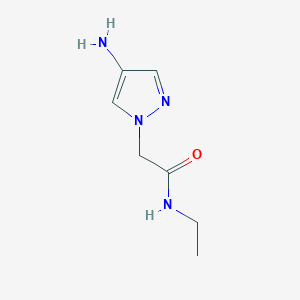
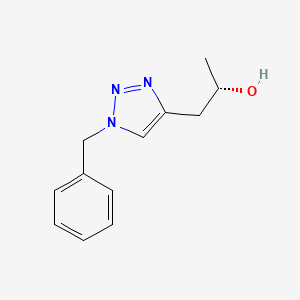


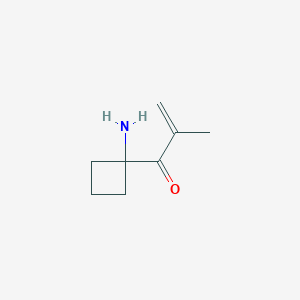
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
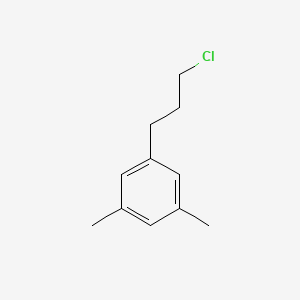
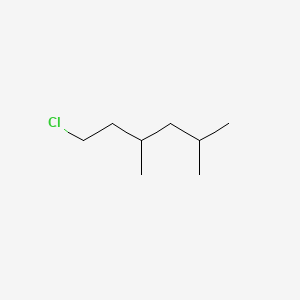
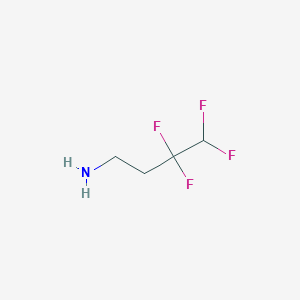
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
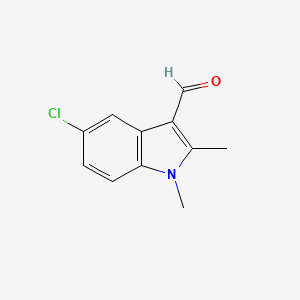
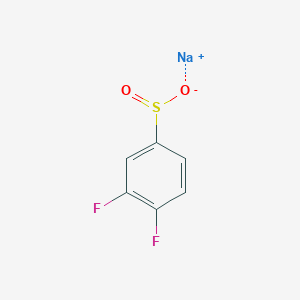
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
